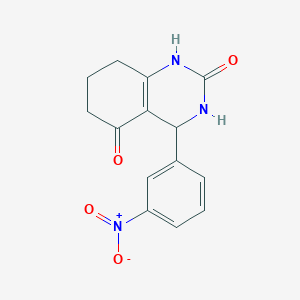
4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-nitrophenyl)-3,4,7,8-tetrahydroquinazoline-2,5(1H,6H)-dione is a useful research compound. Its molecular formula is C14H13N3O4 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Ring Transformation Reactions and Antioxidant Activity
4-Hydroxy-3-nitro-6-phenyl-6H-pyrano[3,2-c]quinoline-2,5-dione, closely related to the compound , has been studied for its ring transformation reactions and antioxidant activity. This compound has been shown to react with 1,2-binucleophiles such as hydrazine, phenylhydrazine, and hydroxylamine hydrochloride, leading to the formation of pyrazolyl and isoxazolylquinolinones. Additionally, reactions with 1,4-binucleophiles have produced novel diazepinyl, oxazepinyl, and thiadiazepinylquinolinone derivatives. These products exhibited higher radical scavenging abilities, indicating their potential as antioxidants (Abdel-Kader & Talaat, 2023).
Application in Vitamin D3 Analysis
The compound 4-(4-nitrophenyl)-1,2,4-triazoline-3,5-dione, similar to the queried compound, has been utilized as a derivatization reagent in the analysis of 25-hydroxyvitamin D3 in human plasma. This application, using liquid chromatography/electron capture atmospheric pressure chemical ionization-mass spectrometry, showcased enhanced sensitivity and specificity in vitamin D3 analysis (Higashi, Yamauchi, & Shimada, 2003).
Synthesis and Spectroscopic Characterization
The synthesis and spectroscopic characterization of 6-nitroquinazoline-2,4(1H,3H)-dione, which shares structural similarities with the compound of interest, have been detailed. The work involved a two-step synthesis with good yields and comprehensive characterization using X-ray diffraction, IR, 1D-NMR, and 2D-NMR spectroscopy. This research contributes to the broader understanding of quinazoline derivatives' structural properties (Kesternich et al., 2013).
Antimicrobial Evaluation of Tetrahydroquinazoline Derivatives
Studies on tetrahydroquinazoline derivatives, which include 4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline2,5(1H, 6H)dione, have shown significant antimicrobial activity. These compounds, synthesized from indole-3-aldehyde and benzothiophene-2-carbonylchloride, have been tested against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Bhatt et al., 2015).
Nucleophilic Substitution and Ring Transformation
Research on chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione, a compound structurally related to the query, has revealed its potential in nucleophilic substitution reactions. These reactions, involving various nucleophiles, resulted in a series of novel 4-substituted-3-nitropyranoquinolinones. Additionally, the compound underwent ring transformation reactions, leading to ring opening and closure, contributing to the diversity of pyranoquinolinedione derivatives (Hassnin, 2012).
特性
IUPAC Name |
4-(3-nitrophenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c18-11-6-2-5-10-12(11)13(16-14(19)15-10)8-3-1-4-9(7-8)17(20)21/h1,3-4,7,13H,2,5-6H2,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEKOAVRLXRVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204327 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Ethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2510041.png)
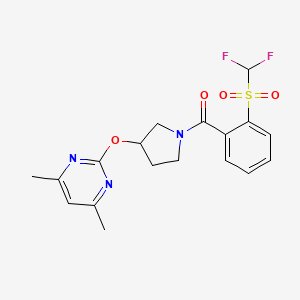
![2-chloro-N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2510045.png)
![N-(3-fluorophenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2510046.png)
![1,5-diethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2510047.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamide](/img/structure/B2510048.png)
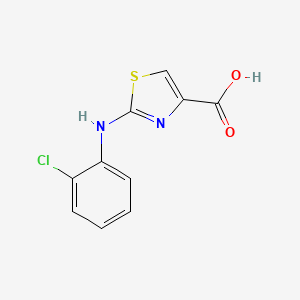
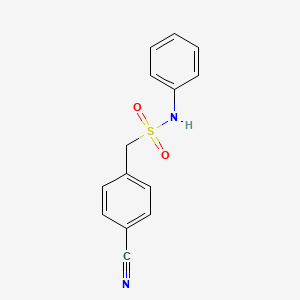
![[(3S,4S)-4-phenylpiperidin-3-yl]methanol](/img/structure/B2510055.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2510057.png)
![7-hydroxy-N-(4-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2510058.png)
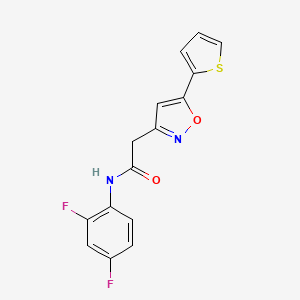
![6-(4-Fluorophenyl)-2-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]pyridazin-3-one](/img/structure/B2510060.png)
![4-bromo-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2510062.png)
